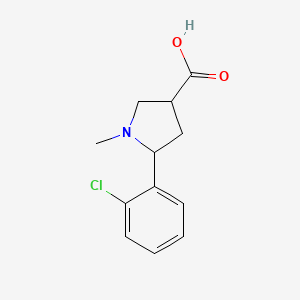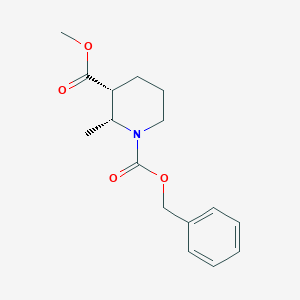
1-Benzyl 3-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by its stereochemistry, with two chiral centers at the 2nd and 3rd positions, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Chiral Centers: The stereochemistry is introduced using chiral catalysts or starting materials. For example, asymmetric hydrogenation or chiral auxiliary methods can be employed.
Carboxylation and Esterification: The carboxylate group is introduced through carboxylation reactions, followed by esterification to form the methyl ester.
Cbz Protection: The N-Cbz (carbobenzyloxy) group is introduced to protect the nitrogen atom, typically using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various piperidine derivatives, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a chiral ligand in asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various biochemical effects. For example, as a chiral ligand, it can coordinate with metal centers in catalysts, influencing the stereochemistry of the resulting products.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,3S)-N-Cbz-2-methylpiperidine-3-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (2R,3S)-N-Cbz-2-methylpiperidine-3-carboxylate: A diastereomer with different spatial arrangement of atoms.
Methyl (2S,3R)-N-Cbz-2-methylpiperidine-3-carboxylate: Another diastereomer with distinct stereochemistry.
Uniqueness
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)20-2)9-6-10-17(12)16(19)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3/t12-,14-/m1/s1 |
Clave InChI |
PEYJWMSDHXNKPP-TZMCWYRMSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


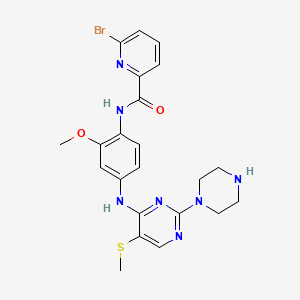

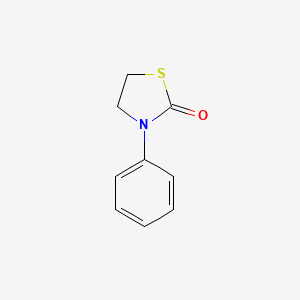
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
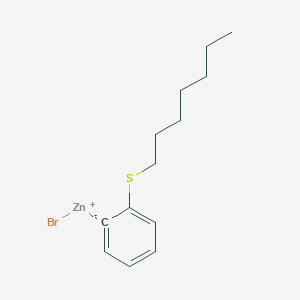
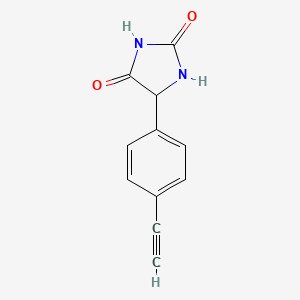
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
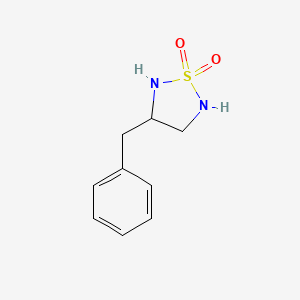
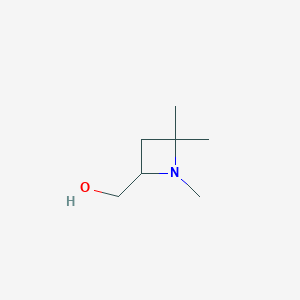
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
